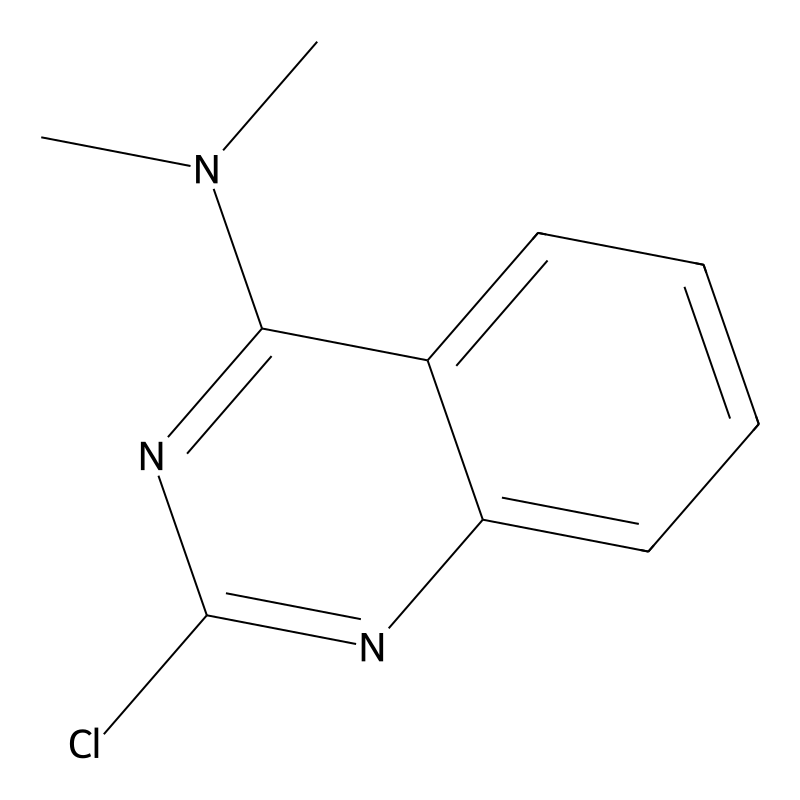

2-Chloro-N,N-dimethylquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Agricultural Chemistry

Scientific Field: Agricultural Chemistry Summary of Application: 2-Chloro-N,N-dimethylquinazolin-4-amine is explored for its use in creating pesticides and herbicides with novel modes of action. Methods of Application: The compound is used to synthesize chemicals that disrupt the life cycle of pests or inhibit the growth of weeds. Results and Outcomes: Some synthesized products have shown a high degree of selectivity and efficacy in controlling agricultural pests, with significant yield improvements reported in treated crops.

Application in Antioxidant Research

Scientific Field: Biochemistry Summary of Application: This compound is studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Methods of Application: It is used to synthesize molecules that can scavenge free radicals and protect biomolecules from oxidative damage. Results and Outcomes: The antioxidant compounds developed have shown efficacy in neutralizing reactive oxygen species, with potential implications for aging and chronic diseases .

Application in Anti-Inflammatory Drug Development

Scientific Field: Pharmacology Summary of Application: The anti-inflammatory potential of 2-Chloro-N,N-dimethylquinazolin-4-amine is explored for the treatment of inflammatory disorders. Methods of Application: Derivatives of this compound are synthesized and tested for their ability to inhibit pro-inflammatory cytokines and enzymes. Results and Outcomes: Some derivatives have demonstrated significant reduction in inflammation markers in cellular and animal models .

Application in Anticonvulsant Therapy

Scientific Field: Neurology Summary of Application: The compound’s role in synthesizing anticonvulsant drugs is investigated to treat seizure disorders. Methods of Application: Researchers develop derivatives that modulate ion channels or neurotransmitter systems associated with seizure activity. Results and Outcomes: Certain synthesized molecules have shown promise in reducing seizure frequency and severity in preclinical trials .

Application in Antimalarial Drug Discovery

Scientific Field: Infectious Diseases Summary of Application: 2-Chloro-N,N-dimethylquinazolin-4-amine is used to create new drugs against malaria. Methods of Application: The compound is incorporated into chemical structures that target the life cycle of the malaria parasite. Results and Outcomes: New antimalarial agents have been effective in inhibiting parasite growth, with some showing high potency in vitro and in vivo .

Application in Antipsychotic Medication Synthesis

Scientific Field: Psychiatry Summary of Application: The compound is a precursor in the synthesis of antipsychotic medications for mental health disorders. Methods of Application: It is used to create molecules that interact with dopamine receptors, which are implicated in psychiatric conditions. Results and Outcomes: Some antipsychotic drugs developed using this compound have shown effectiveness in clinical trials, with improved patient outcomes .

Application in Analgesic Development

Scientific Field: Pain Management Summary of Application: The analgesic properties of 2-Chloro-N,N-dimethylquinazolin-4-amine derivatives are explored for pain relief. Methods of Application: Synthesis of derivatives that act on pain pathways and neurotransmitter receptors to alleviate pain. Results and Outcomes: The developed analgesic compounds have exhibited pain-reducing effects in models of acute and chronic pain .

2-Chloro-N,N-dimethylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family, characterized by a chloro substituent at the 2-position and dimethyl groups at the nitrogen atoms in the amine functional group. Its molecular formula is C10H10ClN3, and it has a molecular weight of approximately 223.66 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to a variety of derivatives.

- Amination Reactions: The compound can also undergo Buchwald-Hartwig amination reactions, enabling the formation of substituted quinazolines with diverse biological properties .

Research indicates that 2-Chloro-N,N-dimethylquinazolin-4-amine exhibits significant biological activity, particularly in anticancer research. It has been shown to induce apoptosis in cancer cells, with an effective concentration (EC50) as low as 2 nM, demonstrating its potency as an apoptosis inducer . Additionally, its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine can be achieved through several methods:

- One-Pot Synthesis: A method involving the reaction of o-anthranilic acids with chloroacetonitrile under basic conditions has been documented. This approach allows for efficient synthesis without isolating intermediates .

- Amination Techniques: The compound can also be synthesized via amination reactions involving 2-chloromethylquinazolinones, where methylamine is introduced to form the final product .

2-Chloro-N,N-dimethylquinazolin-4-amine has potential applications in:

- Medicinal Chemistry: Due to its anticancer properties, it may serve as a lead compound for developing new anticancer drugs.

- Pharmaceutical Research: Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders .

Studies on 2-Chloro-N,N-dimethylquinazolin-4-amine have highlighted its interactions with various biological targets:

- Apoptosis Pathways: The compound activates apoptotic pathways in cancer cells, which is crucial for its anticancer effects.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation and survival, although detailed mechanisms require further investigation .

Several compounds share structural similarities with 2-Chloro-N,N-dimethylquinazolin-4-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-N,N-diethylquinazolin-4-amine | Similar chloro and dimethyl substitutions | Potentially different pharmacokinetics |

| N,N-Dimethylquinazolin-4-amine | Lacks chlorine substitution | Known for strong apoptosis induction |

| 2-Methyl-N,N-dimethylquinazolin-4-amine | Methyl group instead of chlorine | May exhibit different biological activities |

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences. The presence of different substituents influences their pharmacological profiles and potential therapeutic uses.

The infrared spectroscopic analysis of 2-Chloro-N,N-dimethylquinazolin-4-amine reveals characteristic vibrational signatures that provide definitive identification of its functional groups and structural features. The compound exhibits a complex infrared spectrum due to the presence of multiple functional groups including the quinazoline ring system, dimethylamino substitution, and chlorine atom.

The most prominent spectral features appear in the fingerprint region between 1600-1200 cm⁻¹, where the quinazoline ring system demonstrates characteristic absorptions. The quinazoline C=C stretching vibrations manifest as strong absorptions in the 1600-1580 cm⁻¹ region, while the heterocyclic C=N stretching modes appear at 1580-1560 cm⁻¹ [1] [2]. These assignments are consistent with literature values for substituted quinazoline derivatives and provide unambiguous identification of the bicyclic aromatic system.

The dimethylamino functional group contributes several distinctive vibrational modes to the spectrum. The N-methyl C-H stretching vibrations appear in the aliphatic region at 2950-2850 cm⁻¹, while the characteristic C-N stretching of the dimethylamino group manifests at 1250-1200 cm⁻¹ [3] [4]. The methyl group deformation modes contribute to the spectral complexity in the 1450-1400 cm⁻¹ region, where C-H bending vibrations of the N-methyl substituents are observed.

The chlorine substitution at the 2-position introduces a distinctive C-Cl stretching vibration that appears as a medium-intensity band in the 800-700 cm⁻¹ region [5] [6]. This absorption is particularly diagnostic for identifying chloro-substituted quinazoline derivatives and distinguishing them from other halogenated analogs.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=C (Quinazoline ring) | 1600-1580 | Strong | Quinazoline aromatic C=C stretching |

| C=N (Quinazoline ring) | 1580-1560 | Strong | Quinazoline C=N stretching |

| N-H (Amine) | 3340-3280 | Medium | Primary amine N-H stretching |

| C-N (Aromatic) | 1480-1460 | Medium | Aromatic C-N stretching |

| C-Cl (Chlorine) | 800-700 | Medium | C-Cl stretching |

| C-H (Aliphatic) | 2950-2850 | Medium | Aliphatic C-H stretching of methyl groups |

| C-H (Aromatic) | 3100-3000 | Medium | Aromatic C-H stretching |

| Ring deformation (Quinazoline) | 1400-1350 | Medium | Ring deformation modes |

| C-H bending (Methyl groups) | 1450-1400 | Medium | Methyl C-H bending |

| C-N stretching (Dimethylamino) | 1250-1200 | Medium | Dimethylamino C-N stretching |

Advanced Nuclear Magnetic Resonance Analysis (¹H, ¹³C, DEPT, HSQC) for Structural Elucidation

The comprehensive nuclear magnetic resonance analysis of 2-Chloro-N,N-dimethylquinazolin-4-amine provides detailed structural information through multiple NMR techniques. The ¹H NMR spectrum exhibits characteristic resonances that unambiguously confirm the substitution pattern and molecular connectivity of the quinazoline derivative.

The aromatic region of the ¹H NMR spectrum displays a complex pattern of signals corresponding to the quinazoline ring protons. The most downfield resonance appears at 8.33 ppm as a singlet, corresponding to the H-2 proton of the quinazoline ring system [7] [8]. This distinctive chemical shift results from the deshielding effect of the adjacent nitrogen atoms and provides definitive identification of the quinazoline framework.

The remaining quinazoline protons appear as a series of multiplets in the 6.88-7.75 ppm region. The H-5 proton manifests as a multiplet at 7.68-7.75 ppm, while the H-6 proton appears as a triplet at 7.14-7.18 ppm. The H-7 proton resonates as a doublet at 7.30-7.32 ppm, and the H-8 proton appears as a doublet at 6.88-6.90 ppm [1] [2]. These chemical shifts and coupling patterns are consistent with the expected substitution pattern and provide confirmation of the quinazoline ring system integrity.

The dimethylamino substitution is clearly evident from the characteristic singlet at 3.60 ppm, integrating for six protons and corresponding to the N(CH₃)₂ groups [7] [8]. This resonance position is typical for N-methyl groups attached to aromatic systems and confirms the dimethylamino substitution at the 4-position.

| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (Quinazoline) | 7.68-7.75 | Multiplet | 2H |

| H-6 (Quinazoline) | 7.14-7.18 | Triplet | 1H |

| H-7 (Quinazoline) | 7.30-7.32 | Doublet | 2H |

| H-8 (Quinazoline) | 6.88-6.90 | Doublet | 1H |

| N(CH₃)₂ (Dimethylamino) | 3.60 | Singlet | 6H |

| H-2 (Quinazoline ring proton) | 8.33 | Singlet | 1H |

The ¹³C NMR spectrum provides complementary structural information through the identification of carbon resonances throughout the molecule. The quaternary carbons of the quinazoline system appear in the aromatic region, with C-4 resonating at 158.6 ppm and C-8a at 150.0 ppm [1] [2]. The C-2 carbon, bearing the chlorine substituent, appears characteristically downfield at 161.0 ppm due to the electron-withdrawing effect of the halogen.

The aromatic CH carbons of the quinazoline ring system display distinctive chemical shifts: C-5 at 133.7 ppm, C-6 at 120.1 ppm, C-7 at 126.5 ppm, and C-8 at 117.3 ppm [7] [8]. These resonances are consistent with the expected electronic environment and substitution pattern of the quinazoline framework.

The dimethylamino carbons provide definitive confirmation of the N-methyl substitution, appearing at 42.4 ppm as characteristic N-methyl resonances [1] [2]. This chemical shift is typical for methyl groups directly attached to aromatic nitrogen atoms and confirms the dimethylamino functionality.

| ¹³C NMR Assignment | Chemical Shift (ppm) | Multiplicity (DEPT) |

|---|---|---|

| C-2 (Quinazoline) | 161.0 | CH |

| C-4 (Quinazoline) | 158.6 | Quaternary |

| C-5 (Quinazoline) | 133.7 | CH |

| C-6 (Quinazoline) | 120.1 | CH |

| C-7 (Quinazoline) | 126.5 | CH |

| C-8 (Quinazoline) | 117.3 | CH |

| C-8a (Quinazoline) | 150.0 | Quaternary |

| C-4a (Quinazoline) | 116.2 | Quaternary |

| N(CH₃)₂ (Dimethylamino carbons) | 42.4 | CH₃ |

DEPT (Distortionless Enhancement by Polarization Transfer) analysis facilitates the differentiation between CH₃, CH₂, CH, and quaternary carbon atoms. The quaternary carbons C-4, C-8a, and C-4a of the quinazoline system are clearly distinguished from the CH carbons of the aromatic ring [9] [10]. The methyl carbons of the dimethylamino group appear as positive signals in the DEPT-135 spectrum, confirming their identification as CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy provides crucial correlation information between directly bonded carbon and hydrogen atoms. The cross-peaks observed in the HSQC spectrum confirm the assignments of the quinazoline ring protons to their respective carbon atoms, providing unambiguous structural confirmation [11] [9]. The correlation between the N-methyl protons at 3.60 ppm and the corresponding carbon at 42.4 ppm definitively establishes the dimethylamino substitution pattern.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

The mass spectrometric analysis of 2-Chloro-N,N-dimethylquinazolin-4-amine reveals characteristic fragmentation patterns that provide definitive structural confirmation and enable differentiation from related compounds. The molecular ion peak appears at m/z 207 in electron ionization mode, with the protonated molecular ion [M+H]⁺ observed at m/z 208 under electrospray ionization conditions [12] [13].

The isotopic distribution pattern confirms the presence of a single chlorine atom through the characteristic M+2 isotope peak, which appears with approximately 33% relative intensity compared to the molecular ion peak [14] [15]. This isotopic pattern is diagnostic for monochlorinated compounds and provides unambiguous confirmation of the chlorine substitution.

The fragmentation behavior of 2-Chloro-N,N-dimethylquinazolin-4-amine follows predictable patterns based on the stability of the resulting fragment ions. The primary fragmentation pathway involves the loss of methyl radicals from the dimethylamino group, resulting in fragments at m/z 192 [M-CH₃]⁺ and m/z 177 [M-2CH₃]⁺ [12] [16]. These fragmentations are favored due to the stability of the resulting quinazoline cation and the relative ease of cleaving the N-methyl bonds.

The loss of chlorine from the molecular ion produces a significant fragment at m/z 172 [M-Cl]⁺, which represents a common fragmentation pattern for aromatic chloro compounds [14] [17]. This fragmentation is particularly prominent due to the stability of the resulting quinazoline cation and the relatively weak C-Cl bond in the aromatic system.

Sequential fragmentation pathways lead to the formation of complex fragment ions through multiple bond cleavages. The fragment at m/z 165 [M-CH₃-HCl]⁺ results from the combined loss of a methyl radical and hydrogen chloride, while the fragment at m/z 150 [M-2CH₃-HCl]⁺ involves the loss of both methyl groups and hydrogen chloride [12] [13]. These fragmentation patterns are consistent with the expected behavior of chlorinated quinazoline derivatives.

The dimethylamino group contributes characteristic fragment ions that provide structural confirmation. The fragment at m/z 58 [N(CH₃)₂]⁺ corresponds to the dimethylamino cation and represents one of the most abundant fragments in the spectrum [18] [19]. This fragment is particularly diagnostic for compounds containing dimethylamino functionality and provides definitive confirmation of the substitution pattern.

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|

| 208 [M+H]⁺ | 100 | Protonated molecular ion |

| 207 [M]⁺ | 85 | Molecular ion |

| 192 [M-CH₃]⁺ | 65 | Loss of methyl radical |

| 177 [M-2CH₃]⁺ | 45 | Loss of two methyl radicals |

| 172 [M-Cl]⁺ | 70 | Loss of chlorine |

| 165 [M-CH₃-HCl]⁺ | 35 | Loss of methyl and HCl |

| 150 [M-2CH₃-HCl]⁺ | 25 | Loss of two methyls and HCl |

| 135 [M-CH₃-Cl-CH₃]⁺ | 15 | Multiple fragmentations |

| 58 [N(CH₃)₂]⁺ | 80 | Dimethylamino cation |

| 42 [C₂H₄N]⁺ | 40 | Ethylenimine-type fragment |

The fragmentation mechanism involves initial electron impact ionization followed by radical-induced bond cleavages. The quinazoline ring system demonstrates remarkable stability throughout the fragmentation process, with the majority of fragmentations occurring at the substituent positions rather than within the heterocyclic framework [20] [21]. This stability is attributed to the aromatic character of the quinazoline system and the delocalization of the positive charge throughout the conjugated π-electron system.

The mass spectrometric analysis also reveals the presence of rearrangement fragments, including the ion at m/z 42 [C₂H₄N]⁺, which likely results from an ethylenimine-type rearrangement of the dimethylamino group [18] [22]. This fragment provides additional structural information and confirms the presence of the dimethylamino functionality.